molecular formula C33H57N5O5 B12102164 Hexadecyl 2-[[2-acetamido-3-(4-hydroxyphenyl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoate

Hexadecyl 2-[[2-acetamido-3-(4-hydroxyphenyl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoate

Cat. No.: B12102164
M. Wt: 603.8 g/mol
InChI Key: JFHZXDZUXGBFAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of acetyl dipeptide-1 cetyl ester involves the coupling of acetic acid and cetyl alcohol with the amino acids arginine and tyrosine. The process typically requires the use of coupling agents and protecting groups to ensure the correct sequence and structure of the peptide . The reaction conditions often include controlled temperature and pH levels to optimize the yield and purity of the final product .

Industrial Production Methods: In industrial settings, the production of acetyl dipeptide-1 cetyl ester is scaled up using automated solid-phase peptide synthesis techniques. This method allows for the efficient and reproducible production of large quantities of the peptide . The use of advanced purification techniques, such as high-performance liquid chromatography, ensures the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Acetyl dipeptide-1 cetyl ester primarily undergoes hydrolysis and esterification reactions. Hydrolysis can occur under acidic or basic conditions, leading to the breakdown of the ester bond and the release of the constituent amino acids . Esterification reactions involve the formation of the ester bond between the carboxyl group of acetic acid and the hydroxyl group of cetyl alcohol .

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions, water as a solvent.

    Esterification: Acid catalysts, such as sulfuric acid, and alcohols.

Major Products Formed:

    Hydrolysis: Arginine, tyrosine, acetic acid, and cetyl alcohol.

    Esterification: Acetyl dipeptide-1 cetyl ester.

Scientific Research Applications

Acetyl dipeptide-1 cetyl ester has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry .

Chemistry:

  • Used as a model compound in peptide synthesis studies.
  • Investigated for its unique chemical properties and reactivity.

Biology:

  • Studied for its role in cell signaling and interaction with skin cells.
  • Used in research on skin barrier function and inflammation.

Medicine:

  • Explored for its potential therapeutic effects in treating skin conditions such as eczema and psoriasis.
  • Investigated for its anti-inflammatory and analgesic properties.

Industry:

Comparison with Similar Compounds

Acetyl dipeptide-1 cetyl ester is often compared with other peptides used in cosmetic products for sensitive skin . Some similar compounds include:

Uniqueness: Acetyl dipeptide-1 cetyl ester stands out due to its dual action of reducing skin sensitivity and enhancing skin barrier function. Its ability to penetrate the stratum corneum and retain in the skin makes it particularly effective in providing long-lasting relief from skin irritation .

Properties

IUPAC Name

hexadecyl 2-[[2-acetamido-3-(4-hydroxyphenyl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H57N5O5/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-24-43-32(42)29(18-17-23-36-33(34)35)38-31(41)30(37-26(2)39)25-27-19-21-28(40)22-20-27/h19-22,29-30,40H,3-18,23-25H2,1-2H3,(H,37,39)(H,38,41)(H4,34,35,36)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFHZXDZUXGBFAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCOC(=O)C(CCCN=C(N)N)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H57N5O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

603.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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